Copper Histidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

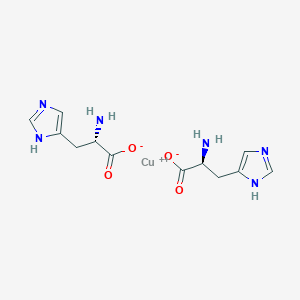

Copper Histidine, also known as this compound, is a useful research compound. Its molecular formula is C12H16CuN6O4 and its molecular weight is 371.84 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Enzyme Design and Functionality

Copper histidine plays a crucial role in the design of artificial metalloenzymes, particularly those mimicking the function of lytic polysaccharide monooxygenases (LPMOs). These enzymes are essential for the oxidative depolymerization of polysaccharides, which is vital for biomass conversion in industrial applications. A recent study demonstrated that a designed this compound-brace enzyme effectively catalyzes the breakdown of cellulose and starch, achieving significant turnover rates comparable to native LPMOs .

Mechanistic Studies

Research has shown that the copper-histidine coordination complex is instrumental in understanding the mechanisms of copper-induced disassembly of amyloid fibrils. The interaction between histidine and copper ions leads to structural rearrangements that facilitate the disassembly process, providing insights into amyloid-related diseases .

Treatment of Menkes Disease

Menkes disease, a genetic disorder characterized by copper deficiency, has been treated with this compound injections. Clinical studies involving Japanese patients indicated that this treatment could lead to improvements in symptoms associated with the disease, including congenital abnormalities . The efficacy of this compound as a therapeutic agent is attributed to its ability to restore copper levels in patients.

Copper Chelation Therapy

This compound also serves as a chelating agent in combination therapies for conditions involving excess copper accumulation, such as Wilson's disease. Studies have shown that combining copper-histidine injections with oral disulfiram can enhance treatment outcomes by effectively managing copper levels in the body .

Biomass Conversion

The application of this compound in biomass conversion processes highlights its potential for sustainable energy production. The engineered enzymes utilizing this compound motifs can improve the efficiency of breaking down lignocellulosic materials into fermentable sugars, thereby facilitating biofuel production .

Catalysis

In industrial catalysis, copper-histidine complexes are investigated for their ability to catalyze various oxidation reactions. Their unique coordination chemistry allows them to function effectively under mild conditions, making them suitable for environmentally friendly catalytic processes .

Data Tables

Case Studies

-

Case Study 1: Lytic Polysaccharide Monooxygenase Mimicry

A designed enzyme featuring a this compound-brace motif was shown to degrade polysaccharides effectively, achieving turnover numbers that indicate potential for industrial applications in biomass conversion . -

Case Study 2: Menkes Disease Treatment

Clinical observations from a cohort of Japanese patients receiving this compound therapy revealed notable improvements and highlighted the importance of timely intervention in genetic disorders related to copper metabolism . -

Case Study 3: Copper-Induced Amyloid Disassembly

Investigations into the role of copper-histidine complexes in amyloid fibril disassembly provided insights into potential therapeutic strategies for neurodegenerative diseases characterized by amyloid accumulation .

Propriétés

Numéro CAS |

12561-67-0 |

|---|---|

Formule moléculaire |

C12H16CuN6O4 |

Poids moléculaire |

371.84 g/mol |

Nom IUPAC |

copper;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |

InChI |

InChI=1S/2C6H9N3O2.Cu/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2/t2*5-;/m00./s1 |

Clé InChI |

UUYDYUZBCIHUFZ-MDTVQASCSA-L |

SMILES |

C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cu+2] |

SMILES isomérique |

C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Cu+2] |

SMILES canonique |

C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cu+2] |

Key on ui other cas no. |

13870-80-9 12561-67-0 |

Synonymes |

copper histidine Cu-His histidine, copper(1+) salt (1:1) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.